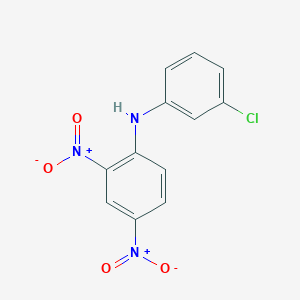
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine, also known as DNOC, is a synthetic organic compound that belongs to the class of nitroaromatic compounds. DNOC has been extensively studied for its various applications in scientific research, especially in the field of biochemistry and physiology.
作用机制
The mechanism of action of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine involves the inhibition of various enzymes and metabolic pathways in living organisms. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to inhibit the activity of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of nucleotides, amino acids, and fatty acids, leading to the disruption of metabolic processes.
生化和生理效应
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to have various biochemical and physiological effects on living organisms. It induces oxidative stress and DNA damage, leading to cell death and tissue damage. It also disrupts the normal functioning of the nervous system, leading to neurological disorders and behavioral changes. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been shown to have toxic effects on the liver, kidney, and other organs.
实验室实验的优点和局限性
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various organisms. However, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine also has some limitations. It is a highly toxic compound that requires careful handling and disposal. Its toxicity can also make it difficult to study in living organisms, particularly in higher animals.
未来方向
There are several future directions for the study of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine. One area of research is the development of new methods for synthesizing N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and other nitroaromatic compounds. Another area of research is the identification of new targets for N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and the development of new compounds that can selectively target these pathways. Additionally, the development of new methods for studying the toxicity of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine in living organisms could lead to a better understanding of its effects on human health and the environment.
In conclusion, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine is a synthetic organic compound that has been extensively studied for its various applications in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects on living organisms. While it has some limitations, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine remains an important compound for studying the toxicity of nitroaromatic compounds and for developing new methods for controlling pests and diseases.
合成方法
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine can be synthesized by the reaction of 3-chloroaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine as a yellow crystalline solid, which can be purified through recrystallization.
科学研究应用
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a herbicide, insecticide, and fungicide due to its ability to inhibit various metabolic processes in plants and insects. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been used as a model compound for studying the toxicity of nitroaromatic compounds in living organisms.
属性
CAS 编号 |
16220-58-9 |
|---|---|
产品名称 |
N-(3-Chlorophenyl)-2,4-dinitrobenzenamine |
分子式 |
C12H8ClN3O4 |
分子量 |
293.66 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H |
InChI 键 |
YLMKHXBXDKWQSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
16220-58-9 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



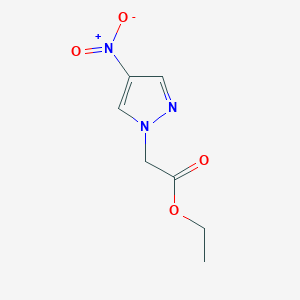
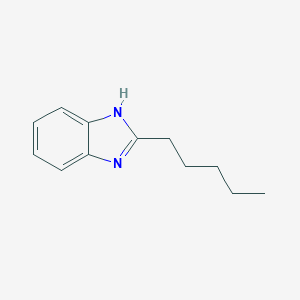
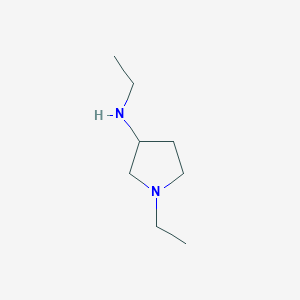
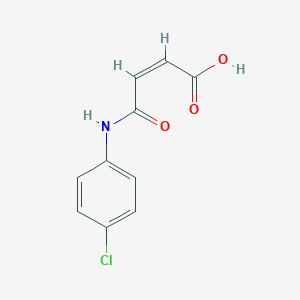
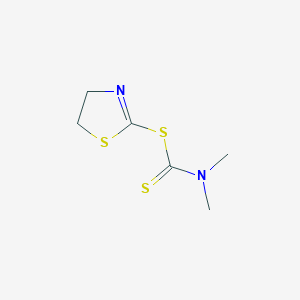
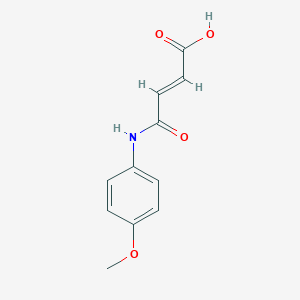
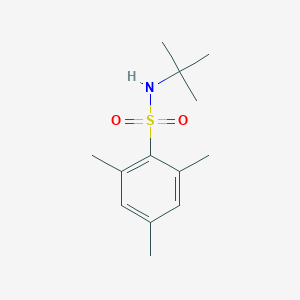
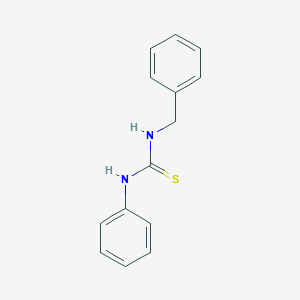
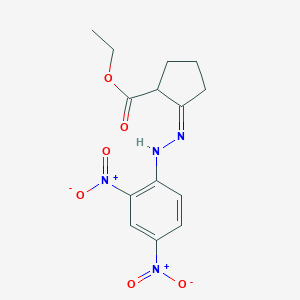
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
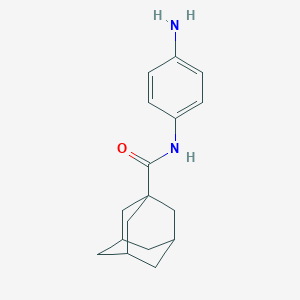
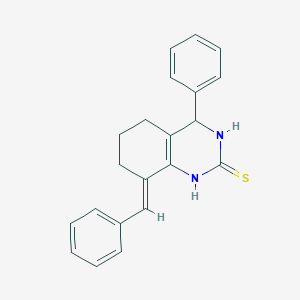
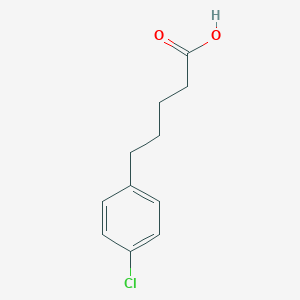
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)